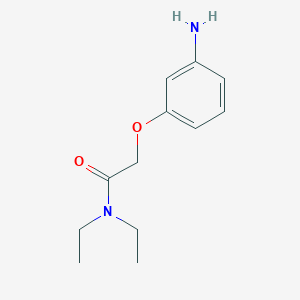

2-(3-aminophenoxy)-N,N-diethylacetamide

Description

Chemical Classification and Structural Features

From a classification standpoint, 2-(3-aminophenoxy)-N,N-diethylacetamide is a multifaceted molecule. It can be described as an aminophenoxy derivative, specifically a substituted acetamide (B32628). The core structure consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an acetamide group linked via an ether bond (-O-). The acetamide moiety is further functionalized with two ethyl groups on the nitrogen atom, forming a tertiary amide.

The IUPAC name for this compound is this compound. americanelements.com Its chemical formula is C12H18N2O2, and it has a molecular weight of approximately 222.29 g/mol . americanelements.com The presence of both a primary aromatic amine and a tertiary amide within the same molecule provides distinct sites for chemical reactions, allowing for its potential use as a monomer or a scaffold in the synthesis of more complex structures.

Interactive Table 1: Key Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 926236-90-0 americanelements.com |

| Chemical Formula | C12H18N2O2 americanelements.com |

| Molecular Weight | 222.29 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

Significance in Contemporary Organic Synthesis and Materials Science

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available scientific literature, its structural motifs suggest significant potential in several areas of chemical science. The bifunctional nature of the molecule, possessing a reactive amine group and a stable amide linkage, makes it a candidate as a monomer for polymerization reactions.

In the field of materials science, the aromatic and amine components of the molecule are features often found in the building blocks of high-performance polymers such as polyamides and polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. The ether linkage in the backbone of polymers derived from this monomer could impart a degree of flexibility.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFQVHSRMJKAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements in the Synthesis of 2 3 Aminophenoxy N,n Diethylacetamide

Retrosynthetic Disconnections and Key Precursors to the 2-(3-aminophenoxy)-N,N-diethylacetamide Skeleton

Retrosynthetic analysis of this compound identifies two primary disconnection points: the ether linkage and the amide bond. These disconnections reveal the core building blocks required for its synthesis.

Disconnection 1 (C-O Ether Bond): Cleaving the bond between the phenoxy oxygen and the acetamide (B32628) methylene (B1212753) carbon suggests two primary precursors: 3-aminophenol (B1664112) and a suitable N,N-diethylacetamide derivative bearing a leaving group, such as 2-chloro-N,N-diethylacetamide.

Disconnection 2 (C-N Amide Bond): Breaking the amide bond points to 2-(3-aminophenoxy)acetic acid and diethylamine (B46881) as the key precursors.

A common and practical synthetic strategy involves a different order of events, starting with a precursor to the aniline (B41778) functionality. In this approach, the ether linkage is formed first, followed by the generation of the amine group. This pathway utilizes 3-nitrophenol (B1666305) as a starting material, which is first coupled with a haloacetamide. The nitro group serves as an activating group for nucleophilic aromatic substitution and is subsequently reduced to the desired amine in a final step.

The principal precursors identified through these disconnections are:

3-Aminophenol

3-Nitrophenol

2-Chloro-N,N-diethylacetamide

Diethylamine

Chloroacetyl chloride

Classical Synthetic Routes to Aminophenoxy and N,N-Diethylacetamide Moieties

Classical organic synthesis provides a robust toolkit for assembling the target molecule from its fundamental precursors. These methods generally involve amidation, ether formation, and nitro group reduction.

Amidation Reactions for N,N-Diethylacetamide Formation

The formation of the N,N-diethylacetamide moiety is a critical step, typically achieved through the acylation of diethylamine. A standard method involves the reaction of diethylamine with chloroacetyl chloride. Alternatively, direct condensation of a carboxylic acid and an amine can be employed, often facilitated by coupling agents or catalysts to drive the reaction. nih.govorganic-chemistry.org For instance, titanium(IV) chloride (TiCl₄) in pyridine (B92270) has been shown to mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov Other modern methods utilize boron-based catalysts or phosphonium-based reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the amide bond formation under mild conditions. organic-chemistry.org

Table 1: Selected Reagents for Amidation Reactions

| Reagent/Catalyst | Substrates | General Conditions | Reference |

|---|---|---|---|

| Chloroacetyl Chloride | Diethylamine | Aprotic solvent, often with a non-nucleophilic base | |

| TiCl₄ / Pyridine | Carboxylic Acid + Amine | Pyridine solvent, 85 °C | nih.gov |

| Boronic Acid Catalysts | Carboxylic Acid + Amine | Refluxing toluene, often with molecular sieves | organic-chemistry.org |

| T3P / Pyridine | Carboxylic Acid + Amine | Mild conditions, low epimerization for chiral substrates | organic-chemistry.org |

Ether Linkage Formation via Nucleophilic Aromatic Substitution (SNAr) Reactions

The formation of the phenoxy ether bond is frequently accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.netwikipedia.org This pathway is particularly effective when an electron-withdrawing group, such as a nitro group, is positioned ortho or para to the leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

In a typical synthesis of a precursor to this compound, 3-nitrophenol is deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This potent nucleophile then displaces a halide from 2-chloro-N,N-diethylacetamide. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group on the aromatic ring stabilizes this intermediate through resonance, thereby facilitating the reaction. libretexts.org

Reduction Strategies for Amine Functionality Generation (e.g., Nitro Group Reduction with Pd/C)

The final step in the most common synthetic route is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for this transformation. commonorganicchemistry.comacs.org This reaction can be carried out using hydrogen gas (H₂) or through transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) or sodium hypophosphite. organic-chemistry.orgrsc.org Pd/C is favored for its high yields and selectivity, although it can also reduce other functional groups. commonorganicchemistry.com

For substrates where other functionalities might be sensitive to standard catalytic hydrogenation, alternative reducing agents can be employed. Tin(II) chloride (SnCl₂) and zinc (Zn) metal in acidic media are milder options that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 2: Comparison of Nitro Group Reduction Methods

| Reagent System | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|

| H₂ / Pd/C | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, benzylic groups) | commonorganicchemistry.comacs.org |

| Hydrazine / Pd/C | Avoids use of pressurized H₂ gas, good for selective reductions of halogenated nitroarenes | Hydrazine is toxic | organic-chemistry.org |

| Sodium Hypophosphite / Pd/C | Mild conditions, good yields and selectivity | Requires a biphasic system | rsc.org |

| SnCl₂ | Mild, good functional group tolerance | Generates tin-based byproducts that can be difficult to remove | commonorganicchemistry.com |

| Zn / Acid | Mild, good functional group tolerance | Requires acidic conditions | commonorganicchemistry.com |

Catalytic Approaches in the Synthesis of this compound and its Precursors

Modern organic synthesis has seen the development of powerful catalytic methods that offer alternatives to classical reactions, often with improved efficiency, milder conditions, and broader substrate scope.

Hydrogenation Catalysis for Aromatic Amine Synthesis

The synthesis of the aromatic amine, this compound, is commonly achieved through the reduction of its nitro precursor, 2-(3-nitrophenoxy)-N,N-diethylacetamide. Catalytic hydrogenation stands out as a prevalent and efficient method for this transformation. This process involves the use of a metal catalyst to facilitate the reaction of the nitro compound with hydrogen gas, leading to the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).

While specific literature detailing the catalytic hydrogenation of 2-(3-nitrophenoxy)-N,N-diethylacetamide is not extensively available in the public domain, the methodology is a standard and well-established procedure in organic synthesis for the preparation of aromatic amines from their corresponding nitroaromatic compounds. The general reaction scheme involves dissolving the nitro compound in a suitable solvent and exposing it to hydrogen gas in the presence of a catalyst.

Common catalysts for this type of reduction include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The choice of catalyst, solvent, hydrogen pressure, and reaction temperature can significantly influence the reaction's efficiency, yield, and purity of the final product. For instance, Pd/C is a widely used catalyst due to its high activity and selectivity under relatively mild conditions.

The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization or chromatography.

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues aims to develop more environmentally benign and sustainable chemical processes. mdpi.com These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. mdpi.com

For the synthesis of analogues and related heterocyclic compounds, several green chemistry strategies have been explored. mdpi.com These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.comresearchgate.net Additionally, the development of one-pot synthesis protocols and multicomponent reactions minimizes the number of synthetic steps and purification procedures, thereby reducing solvent consumption and waste generation. mdpi.comresearchgate.net The use of biocatalysts, such as enzymes, is another emerging green approach that can offer high selectivity under mild reaction conditions. mdpi.com

In the context of synthesizing analogues of this compound, these green methodologies can be applied to various stages of the synthetic route. For example, in the initial formation of the ether linkage or the final reduction of the nitro group, alternative energy sources and catalytic systems can be employed to enhance the environmental profile of the synthesis.

Solvent Selection and Optimization for Environmentally Benign Syntheses (e.g., NMP, DMAc, Acetone)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. In the synthesis of this compound and its precursors, a variety of solvents can be employed, and their selection is often a balance between reaction performance and environmental impact.

In a related synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, which is a potential precursor, solvents such as tetrahydrofuran (B95107) (THF) and acetic acid have been utilized. neliti.com While effective, these solvents have their own environmental and safety considerations. The optimization of solvent use involves selecting greener alternatives that are less toxic, biodegradable, and have a lower environmental footprint.

For the chloroacetylation of aminophenols, a key step in the synthesis of related structures, solvents like acetonitrile (B52724) and acetic acid have been studied. neliti.com The reaction conditions, including the choice of solvent, can influence the yield and purity of the product. For instance, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide in THF with potassium carbonate as a base yielded a product with a melting point of 136-137°C and a 70% yield. neliti.com

The table below summarizes the solvents used in the synthesis of a related precursor, highlighting the reaction conditions and outcomes.

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | M.p. (°C) |

| m-aminophenol | Chloroacetyl chloride, K₂CO₃ | Tetrahydrofuran | 4 hours at room temperature | 2-chloro-N-(3-hydroxyphenyl)acetamide | 70 | 136-137 |

| p-aminophenol | Chloroacetyl chloride, Sodium acetate | Acetic acid | 2 hours at room temperature | 2-chloro-N-(4-hydroxyphenyl)acetamide | 72 | 148 |

Data sourced from a study on the synthesis of chloro-N-(hydroxyphenyl)acetamides. neliti.com

The pursuit of greener syntheses encourages the investigation of alternative solvents such as water, supercritical fluids, or ionic liquids, which can offer environmental benefits over traditional organic solvents. The optimization of solvent selection is an ongoing area of research aimed at making the synthesis of compounds like this compound more sustainable.

Stereoselective Synthesis of Chiral Derivatives of this compound (if applicable in literature)

The core structure of this compound is achiral. However, the synthesis of chiral derivatives, where a stereocenter is introduced into the molecule, is a significant area of synthetic chemistry, particularly for applications in medicinal chemistry. The literature provides numerous examples of stereoselective synthesis for various amino ketone and enamide derivatives, which are structurally related to potential chiral analogues of this compound. chemrxiv.orgnih.gov

For instance, stereoselective methods have been developed for the synthesis of δ- and ε-amino ketone derivatives from N-tert-butanesulfinyl aldimines. nih.gov This approach involves the diastereoselective addition of functionalized organolithium compounds to chiral sulfinyl imines. nih.gov Another relevant area is the stereoselective synthesis of 2-oxyenamides, where various N-protected aminoacetaldehydes are used as building blocks. chemrxiv.org

While there is no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound, the established methodologies for related structures could be adapted. For example, a chiral center could be introduced on the acetamide side chain or on a substituent on the aromatic ring. Achieving high stereoselectivity would likely involve the use of chiral catalysts, auxiliaries, or starting materials. Asymmetric hydrogenation is a powerful technique that could be employed for the stereoselective reduction of a prochiral precursor. researchgate.net

Total Synthesis Strategies for Complex Scaffolds Incorporating the this compound Unit

The this compound moiety can serve as a valuable building block or structural unit within larger, more complex molecules. In the context of total synthesis, this unit could be incorporated into a target molecule through various synthetic strategies. While a specific total synthesis of a complex scaffold incorporating this exact unit is not prominently featured in the searched literature, general strategies for the synthesis of complex molecules containing similar phenoxy acetamide fragments are well-documented.

The synthesis of such complex molecules often involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. The this compound unit could be prepared in advance and then linked to other parts of the target molecule.

For example, the amino group of this compound provides a functional handle for further elaboration. It can be acylated, alkylated, or used in coupling reactions to build more complex structures. Similarly, the aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.

The synthesis of complex heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, often involves cyclization and condensation reactions where aminophenol derivatives could potentially be used as starting materials. researchgate.net The development of efficient methods for constructing such complex scaffolds is an active area of research, with a focus on strategies that allow for the rapid assembly of molecular diversity. researchgate.net

Reaction Mechanisms and Reactivity Profile of 2 3 Aminophenoxy N,n Diethylacetamide

Electrophilic Aromatic Substitution Reactions of the Aminophenoxy Moiety

Regioselectivity and Electronic Effects of the Aminophenoxy Substituent

The positions at which an incoming electrophile will substitute on the aromatic ring are governed by the electronic effects of the substituents already present. wikipedia.org Both the amino group and the alkoxy group are classified as activating, ortho-, para-directing groups. masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic π-system. This resonance donates significant electron density to the ring, particularly at the ortho (C2, C6) and para (C4) positions relative to the amino group. wikipedia.org

Alkoxy Group (-OR): The ether linkage also acts as an activating, ortho-, para-director. The oxygen atom's lone pairs can be delocalized into the ring through resonance, increasing the electron density at the ortho (C2, C4) and para (C6) positions relative to the ether. scribd.comlibretexts.org

In 2-(3-aminophenoxy)-N,N-diethylacetamide, these two groups are positioned meta to each other. Their directing effects are therefore cooperative, strongly activating specific positions on the ring. The amino group at C3 directs incoming electrophiles to positions C2, C4, and C6. The phenoxy group at C1 directs to positions C2, C4, and C6. Consequently, positions C2, C4, and C6 are all highly activated and are the primary sites for electrophilic attack. The precise outcome of a substitution reaction can be influenced by steric hindrance, particularly at the C2 position, which is flanked by both substituents. wikipedia.org

| Substituent Group (at position) | Electronic Effect Type | Classification | Activated Positions |

|---|---|---|---|

| -NH₂ (at C3) | +R (Resonance Donating), -I (Inductive Withdrawing) | Strongly Activating, Ortho-, Para-directing | C2, C4, C6 |

| -OCH₂CON(C₂H₅)₂ (at C1) | +R (Resonance Donating), -I (Inductive Withdrawing) | Activating, Ortho-, Para-directing | C2, C4, C6 |

Nucleophilic Acyl Substitution Reactions at the N,N-Diethylacetamide Functionality

The N,N-diethylacetamide portion of the molecule is a carboxylic acid derivative and can undergo nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. vanderbilt.edulibretexts.orglibretexts.org

However, amides are the least reactive among the common carboxylic acid derivatives (acid halides > anhydrides > esters > amides). byjus.comyoutube.com This reduced reactivity is attributed to two main factors:

Poor Leaving Group: The diethylamide anion ((C₂H₅)₂N⁻) that would be expelled is a very strong base and therefore a poor leaving group. byjus.comyoutube.com

Resonance Stabilization: The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, giving the C-N bond significant double-bond character. This resonance stabilization, which would be lost in the tetrahedral intermediate, increases the activation energy for the reaction. byjus.comlibretexts.org

Consequently, reactions such as hydrolysis or aminolysis of the N,N-diethylacetamide moiety require harsh conditions, such as prolonged heating in the presence of strong acids or bases. libretexts.orgecnu.edu.cn For instance, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by attack by water. libretexts.org

| Derivative | General Structure | Leaving Group | Reactivity |

|---|---|---|---|

| Acid Halide | R-CO-X | X⁻ (halide) | Very High |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | R'COO⁻ (carboxylate) | High |

| Ester | R-CO-OR' | R'O⁻ (alkoxide) | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ (amide) | Low |

Transformations Involving the Diethylamino Group

The diethylamino group itself can undergo specific transformations, although these are generally less common than reactions at the other functional sites under typical laboratory conditions. A significant reaction pathway, particularly in biological or metabolic contexts, is oxidative N-dealkylation. nih.govsemanticscholar.org This process, often catalyzed by enzymes like cytochrome P450, involves the oxidation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that subsequently breaks down to yield a secondary amine (N-ethylacetamide derivative) and acetaldehyde. nih.gov Chemical methods for N-dealkylation also exist and are important synthetic transformations. nih.govdntb.gov.ua Under certain catalytic conditions, the entire N,N-diethylamino group might be subject to substitution or other modifications, though this typically requires activation of the amide functionality. mdpi.com

Oxidative and Reductive Reactivity of this compound

The redox chemistry of the molecule is primarily centered on the aminophenoxy ring.

Oxidation: The primary amino group and the electron-rich aromatic ring are susceptible to oxidation. Aminophenols, particularly ortho- and para-isomers, are easily oxidized. While 3-aminophenol (B1664112) derivatives are generally more stable to air oxidation, they can be oxidized by stronger chemical or electrochemical means. Oxidation can lead to the formation of radical cations and subsequently to complex polymeric materials.

Reduction: The functional groups in this compound are largely in a reduced state. The amide carbonyl can be reduced to an amine, but this requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.netdoubtnut.comorganic-chemistry.org This reaction would convert the N,N-diethylacetamide moiety into a 2-(3-aminophenoxy)-N,N-diethyl-ethanamine.

Hydrogen Bonding Interactions and their Influence on Reactivity

Hydrogen bonding plays a critical role in the physical properties and chemical reactivity of this compound. The molecule possesses multiple sites capable of participating in hydrogen bonds. masterorganicchemistry.com

Hydrogen Bond Donors: The primary amine (-NH₂) group contains two N-H bonds that can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The lone pairs on the primary amine nitrogen, the ether oxygen, and the carbonyl oxygen can all act as hydrogen bond acceptors. Tertiary amides are known to be good hydrogen bond acceptors. scienceready.com.au

Intermolecular hydrogen bonding with solvent molecules can significantly influence reactivity. In protic solvents, hydrogen bonding to the primary amine's lone pair can decrease its nucleophilicity and its activating effect in SEAr reactions. Conversely, hydrogen bonding to the carbonyl oxygen can polarize the C=O bond, increasing the electrophilicity of the carbonyl carbon and potentially facilitating nucleophilic acyl substitution. researchgate.net In the solid state, extensive intermolecular hydrogen bonding between the -NH₂ groups and the carbonyl or ether oxygens of neighboring molecules is expected, influencing crystal packing and physical properties.

| Functional Group | Atom | Role |

|---|---|---|

| Primary Amine | N-H | Donor |

| Primary Amine | N (lone pair) | Acceptor |

| Ether | O (lone pairs) | Acceptor |

| Amide Carbonyl | O (lone pairs) | Acceptor |

Metal Coordination Properties of this compound as a Ligand

The presence of multiple heteroatoms with lone pairs of electrons (N and O) makes this compound a potential chelating ligand for metal ions. Aminophenol-based molecules are well-known to form stable complexes with a variety of transition metals. nih.govderpharmachemica.com

Potential coordination sites include:

The nitrogen atom of the primary amine.

The oxygen atom of the ether linkage.

The oxygen atom of the amide carbonyl group.

The molecule could act as a bidentate or tridentate ligand. For example, it could form a stable five-membered chelate ring by coordinating to a metal center through the primary amine nitrogen and the ether oxygen (an N,O-bidentate ligand). A larger chelate ring could be formed if the carbonyl oxygen also participates in coordination, leading to tridentate (N,O,O) binding. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The resulting metal complexes could exhibit interesting catalytic or electronic properties. derpharmachemica.comresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Aminophenoxy N,n Diethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the types and numbers of protons and carbons in the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms.

In a typical ¹H NMR spectrum of 2-(3-aminophenoxy)-N,N-diethylacetamide, the aromatic protons on the phenoxy ring would appear in the downfield region (δ 6.0-7.5 ppm). The protons of the methylene (B1212753) group adjacent to the ether oxygen (-OCH₂-) are expected around δ 4.5 ppm. The amine (-NH₂) protons would likely present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The ethyl groups of the diethylamide moiety would show a quartet for the methylene protons (-NCH₂) around δ 3.4 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.1-1.2 ppm, a pattern characteristic of an ethyl group coupled to another group.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons would resonate in the δ 100-160 ppm range, with the carbon attached to the ether oxygen appearing most downfield. The carbonyl carbon (C=O) of the amide group is typically found in the highly deshielded region of δ 165-175 ppm. Carbons of the diethylamino and methylene ether groups would appear in the δ 40-70 ppm range.

Spin-spin coupling, observed as splitting of signals in the ¹H NMR spectrum, reveals information about adjacent protons, confirming the connectivity within the ethyl groups and the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.2 - 7.2 | Multiplet |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet |

| Ether Methylene (-OCH₂-) | ~4.5 | Singlet |

| Diethylamide Methylene (-NCH₂) | ~3.4 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is generated based on typical chemical shift values for similar functional groups. wisc.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-N | 148 - 150 |

| Aromatic C-H | 105 - 130 |

| Ether Methylene (-OCH₂-) | 65 - 70 |

| Diethylamide Methylene (-NCH₂) | 40 - 45 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure. science.gov These techniques correlate signals from different nuclei based on through-bond or through-space interactions. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. researchgate.net For this molecule, COSY would show cross-peaks between the methylene and methyl protons of the two ethyl groups, confirming their connectivity. It would also reveal coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. princeton.edu It is invaluable for assigning the carbon signals based on their known proton assignments. For instance, the proton signal at ~4.5 ppm would correlate with the carbon signal of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds. princeton.edu This is critical for piecing together the molecular skeleton. Key correlations would include the -OCH₂- protons to the aromatic C-O carbon and the carbonyl carbon, and the -NCH₂- protons to the carbonyl carbon and the ethyl methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netharvard.edu NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers structural insights into the compound in its solid, crystalline, or amorphous forms. nih.govspringernature.com This technique is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing factors like chemical shift anisotropy and dipolar couplings, ssNMR can reveal information about molecular packing, conformation, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₈N₂O₂), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent ion) are selected and then fragmented further by collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.govresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (~222). Common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the diethylamide group is a common pathway for amines and amides. libretexts.orgmiamioh.edu

Ether Bond Cleavage: The bond between the phenoxy ring and the ether oxygen or the bond between the ether oxygen and the adjacent methylene group could cleave.

Amide Bond Cleavage: Fragmentation at the amide bond is also a probable event.

Table 3: Plausible Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pattern based on the known functional groups.

| m/z (Mass/Charge) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₂H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 150 | [C₈H₁₀N₂O]⁺ | Loss of N,N-diethyl group |

| 108 | [C₆H₆NO]⁺ | Cleavage of ether bond |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of ether bond |

By systematically applying these advanced spectroscopic and spectrometric methods, a complete and unambiguous structural profile of this compound can be established.

Predicted Collision Cross Sections (CCS) and Ion Mobility Spectrometry in Characterization

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov A key parameter derived from IMS is the collision cross section (CCS), which represents the effective area of the ion as it tumbles and moves through a buffer gas. nih.govmdpi.com This value is a characteristic physical property of an ion and provides an additional dimension of identification, complementing traditional mass-to-charge ratio data. ub.edu

For this compound, with a CAS number of 926236-90-0, predicting CCS values can significantly aid in its identification, especially in complex mixtures or when a reference standard is unavailable. bldpharm.com Various computational and machine learning models are employed to predict CCS values based on molecular descriptors. mdpi.comkcl.ac.uk These models consider factors like molecular weight, parachor, number of bonds, and other structural indices to estimate the CCS. kcl.ac.uk The predicted CCS can then be compared with experimentally determined values to increase confidence in compound identification. nih.gov

Traveling wave ion mobility spectrometry (TWIMS) is a common technique used to experimentally determine CCS values. ub.edu In TWIMS, ions are propelled through a gas-filled cell by a series of voltage waves. ub.edu By calibrating the instrument with compounds of known CCS, the drift time of the this compound ion can be converted to an experimental CCS value. nih.gov The agreement between predicted and experimental CCS values serves as a powerful tool for structural confirmation. nih.gov

Table 1: Predicted vs. Experimental Collision Cross Section (CCS) Data

| Parameter | Value |

| Predicted CCS (Ų) | Data not publicly available |

| Experimental CCS (Ų) | Data not publicly available |

| Ion Species | [M+H]⁺ |

| Instrumentation | Traveling Wave Ion Mobility Spectrometry (TWIMS) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of molecules like this compound. researchgate.netiiconservation.org These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. iiconservation.org

The amide group is a central feature of this compound, and its characteristic vibrational bands, particularly the Amide I and Amide II bands, are of significant analytical interest.

Amide I: This band, typically appearing in the 1600–1800 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. nih.govd-nb.info Its precise frequency is sensitive to the local environment, including hydrogen bonding and the molecule's conformation. nih.gov

Amide II: Found in the 1470–1570 cm⁻¹ range, the Amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net The position and intensity of this band also provide valuable information about the secondary structure and intermolecular interactions. nih.gov

The analysis of these bands in the IR and Raman spectra of this compound allows for confirmation of the amide functional group and can reveal details about its solid-state packing and hydrogen bonding network.

The aminophenoxy moiety of the molecule also gives rise to a set of characteristic vibrational bands. Key vibrations include:

N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3200-3600 cm⁻¹ region. core.ac.uk

Aromatic C-H Stretching: These vibrations are usually observed around 3000-3100 cm⁻¹. core.ac.uk

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage will produce characteristic stretching bands, often in the 1000-1300 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | Amide I (C=O stretch) | 1650-1800 |

| Amide II (N-H bend, C-N stretch) | 1470-1570 | |

| Amine | N-H stretch | 3200-3600 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1400-1600 | |

| Ether | C-O-C stretch | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts/Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

This technique is also invaluable for characterizing different solid forms, such as polymorphs, salts, and co-crystals, which can have distinct physicochemical properties. The crystal structure reveals the packing of molecules in the lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the material's properties. researchgate.net While a crystal structure for this compound is not publicly available, this method remains the gold standard for unambiguous solid-state structural elucidation. cardiff.ac.uk

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic techniques are fundamental for assessing the purity of this compound and for separating it from any isomers or impurities. criver.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis for purity determination. A variety of stationary phases, such as reversed-phase (e.g., C18), normal-phase, and HILIC, can be employed with different mobile phase compositions to achieve optimal separation of the target compound from related substances. criver.com UV detection is commonly used, leveraging the chromophores in the molecule.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective separation technique. omicsonline.org The volatility of this compound would need to be assessed to determine the suitability of this method.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field. researchgate.net This technique offers high separation efficiency and can be particularly useful for resolving charged species and isomers. researchgate.net

These techniques are crucial for quality control, ensuring that the active pharmaceutical ingredient meets the required purity specifications.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and widely used hyphenated technique in pharmaceutical analysis. omicsonline.org LC separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. ajrconline.orgresearchgate.net This provides not only retention time data but also mass-to-charge ratio and fragmentation information, enabling the confident identification of this compound and its potential impurities or degradants, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. omicsonline.org It is highly effective for volatile and semi-volatile compounds. omicsonline.org

These hyphenated methods are indispensable for comprehensive profiling of drug substances and for identifying unknown components in a sample. saspublishers.comresearchgate.net

Computational and Theoretical Studies of 2 3 Aminophenoxy N,n Diethylacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and preferred three-dimensional shape of 2-(3-aminophenoxy)-N,N-diethylacetamide. DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular properties. researchgate.net

Geometry optimization is the initial step, where computational methods systematically alter the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground state. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The process accounts for the complex interplay of electronic effects, such as the delocalization of electrons in the phenyl ring, the electron-donating nature of the amino group, and the electron-withdrawing character of the amide group. DFT calculations on related aminophenol and N-phenylacetamide derivatives have demonstrated that methods like B3LYP with basis sets such as 6-311+G(2d,2p) or cc-pVDZ provide reliable geometries that are in good agreement with experimental data where available. researchgate.netrsc.orgresearchgate.net

The flexibility of this compound, particularly around its single bonds, gives rise to multiple possible spatial arrangements, or conformers. The key areas of flexibility include the rotation of the diethylamino group, the orientation of the phenoxy group relative to the acetamide (B32628) moiety, and the rotation around the C-N amide bond.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds. This process identifies various energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. Studies on similar N,N-diethylamides have shown that the rotation around the carbonyl-nitrogen bond is a critical factor, often leading to distinct cis and trans conformers with significant energy differences. researchgate.netnih.gov The relative populations of these conformers at a given temperature can be predicted using the calculated energy differences. For this molecule, steric hindrance between the diethyl groups and the phenoxy ring likely plays a major role in determining the most stable conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, specifically involving the lone pairs of the nitrogen and oxygen atoms.

LUMO : Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely centered on the acetamide group and the aromatic ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov DFT calculations on aminophenol and other aromatic amine derivatives have reported HOMO-LUMO gaps in the range of 3.5 to 5.0 eV, providing a reference for what would be expected for this compound. researchgate.netnih.gov

Table 1: Illustrative FMO Analysis Data for an Analogous Aromatic Amine

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Modeling

Computational models can accurately predict spectroscopic data, which is invaluable for structural confirmation. mdpi.comresearchgate.net

NMR Chemical Shifts : The prediction of 1H and 13C NMR spectra is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These theoretical values are typically correlated with experimental data using a scaling factor or a reference compound like tetramethylsilane (B1202638) (TMS) to improve accuracy. researchgate.netacs.org Such calculations can help assign specific peaks in an experimental spectrum and distinguish between different isomers or conformers. rsc.org

Vibrational Frequencies : Theoretical vibrational spectra (infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, this would allow for the assignment of key vibrational bands, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-O-C stretches of the ether linkage. Comparing calculated frequencies with experimental IR spectra helps confirm the molecule's structure and bonding characteristics. researchgate.net

Table 2: Hypothetical Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |

| C=O | 169.5 | 168.8 | Amide Carbonyl |

| C-O (phenoxy) | 158.2 | 157.5 | Aromatic C attached to Ether O |

| C-N (amino) | 150.1 | 149.6 | Aromatic C attached to Amino N |

| CH2 (ethyl) | 42.5 | 41.9 | N-Methylene |

| CH3 (ethyl) | 13.8 | 13.1 | N-Methyl |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the atomic motions of this compound, often in the presence of solvent molecules like water, by applying classical mechanics. mdpi.com

These simulations can reveal the molecule's conformational dynamics, showing how it transitions between different shapes and orientations in solution. acs.orgnih.gov MD is particularly useful for understanding how the flexible diethylacetamide side chain moves and interacts with the surrounding solvent. Furthermore, MD can elucidate the nature of solvent interactions, such as the formation and lifetime of hydrogen bonds between the molecule's amino and carbonyl groups and water molecules. nih.gov This provides insight into the molecule's solubility and how its conformation might change in different environments. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. frontiersin.org A plausible synthesis involves the reaction of 3-aminophenol (B1664112) with 2-chloro-N,N-diethylacetamide.

Using DFT, one can model the entire reaction pathway. This involves:

Identifying Reactants and Products : The starting materials and final product are modeled.

Locating Transition States (TS) : A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms search for these TS structures.

Studies on amide bond formation have shown that such calculations can distinguish between different possible mechanisms (e.g., direct substitution vs. intermediate-driven pathways) and identify the rate-determining step. acs.orgresearchgate.netresearchgate.net This provides a detailed, atomistic understanding of how the molecule is formed.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) for this compound and its Analogues

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools that correlate the structural or computational descriptors of a series of molecules with their experimentally measured properties or activities. researchgate.net

For this compound and its analogues (e.g., with different substituents on the phenyl ring), a QSPR study could be developed to predict a specific property, such as antioxidant activity or bioavailability. tandfonline.comrsc.org The process would involve:

Calculating Descriptors : For each analogue in a series, a variety of computational descriptors are generated. These can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and topological indices. nih.govnih.gov

Developing a Model : A statistical method, like multiple linear regression, is used to create a mathematical equation that relates the descriptors to the experimental property.

Validation : The model's predictive power is tested on a set of molecules not used in its creation.

Such models are valuable for rationally designing new molecules with enhanced properties, as they can predict the activity of a compound before it is synthesized. tandfonline.comnih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, π-π Stacking)

The structure of this compound features key components that dictate its intermolecular interactions. The primary amine (-NH2) group on the phenyl ring serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen (-O-) are potential hydrogen bond acceptors. Furthermore, the aromatic phenyl ring is capable of engaging in π-π stacking interactions.

Hydrogen bonding is anticipated to be a dominant intermolecular force in the condensed phases of this compound. The molecule possesses both hydrogen bond donors (the N-H of the primary amine) and acceptors (the carbonyl oxygen and the ether oxygen). This duality allows for the formation of extensive hydrogen-bonding networks.

In similar structures containing both amide and amine functionalities, N—H⋯O hydrogen bonds are a common and stabilizing feature. mdpi.com For this compound, it is highly probable that the amine protons form hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating chains or more complex layered arrangements.

Experimental and theoretical studies on the hydrogen-bonding properties of tertiary amides, such as N,N-diethylacetamide (a key part of the target molecule), provide valuable thermodynamic insights. When interacting with a proton donor like thioacetamide (B46855), N,N-diethylacetamide participates in the formation of a 1:1 hydrogen-bonded complex. researchgate.net The thermodynamic parameters for this interaction have been quantified, offering a glimpse into the strength of the hydrogen bonds that the N,N-diethylacetamide moiety can form.

| Parameter | Value | Reference |

|---|---|---|

| Standard Enthalpy Change (ΔH°) | -18.9 to -19.8 kJ/mol | researchgate.net |

| Equilibrium Constant (K) at 298 K | ~50 to 65 M-1 | researchgate.net |

These values indicate a moderately strong hydrogen-bonding interaction, which would significantly influence the physical state and solubility of this compound. The presence of the aminophenoxy group would introduce further complexity to these networks.

The phenyl ring in this compound provides a site for π-π stacking interactions. These non-covalent interactions are crucial in the assembly of aromatic molecules. nih.gov Aromatic systems can arrange themselves in several geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) configurations.

The nature and strength of these interactions are dependent on the electronic properties of the aromatic ring. In this compound, the amino group is an electron-donating group, which increases the electron density of the phenyl ring. This can influence the preferred stacking geometry and interaction energy with neighboring aromatic rings.

While direct studies on the π-π stacking of this compound are not available, research on other aromatic systems highlights the importance of these interactions in stabilizing molecular assemblies and influencing crystal packing. mdpi.comresearchgate.net Theoretical studies on quinacridone (B94251) derivatives, for instance, have shown that displaced conformations in both parallel and antiparallel stacking manners can be stabilized, a finding that aligns with experimental NMR data. nih.gov It is plausible that the phenyl rings of this compound molecules would similarly engage in parallel-displaced or T-shaped stacking to minimize electrostatic repulsion and maximize attractive dispersion forces.

Chemical Applications of 2 3 Aminophenoxy N,n Diethylacetamide Non Biological and Non Clinical

Role as an Intermediate or Building Block in the Synthesis of Complex Organic Molecules

The structure of 2-(3-aminophenoxy)-N,N-diethylacetamide, containing a reactive primary amine on the phenyl ring, theoretically makes it a suitable building block (synthon) for more complex molecules. The amine group can readily participate in reactions such as acylation, alkylation, diazotization, and condensation.

Precursor in the Synthesis of Novel Amide Derivatives

The primary amine functionality of this compound allows it to react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form a new amide bond. This would result in the synthesis of more complex amide derivatives, where the original molecule is extended at the amine position. Despite this chemical potential, there is no specific research in available literature that documents the use of this compound as a precursor for the synthesis of novel amide derivatives. General methods for amide synthesis are well-established, but specific examples employing this compound are not published. organic-chemistry.orgunimi.it

Applications in Material Science and Polymer Chemistry

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides. The presence of the diamine-like structure (specifically, the aromatic amine) in this compound suggests it could be explored as a monomer or co-monomer in polymer synthesis.

Incorporation into Polyimides and Polyamides

Theoretically, this compound could react with dianhydrides to form poly(amic acid)s, which can then be thermally or chemically cyclized to produce polyimides. Similarly, it could react with diacyl chlorides via polycondensation to yield polyamides. researchgate.net The flexible ether linkage and the bulky diethylacetamide side group could potentially impart unique properties such as improved solubility and lower glass transition temperatures compared to polymers made from more rigid diamines. However, a review of scientific databases and polymer chemistry literature shows no specific studies or patents describing the synthesis and characterization of polyimides or polyamides derived from this compound.

Development of Functional Materials and Resins

The incorporation of specific functional groups into a polymer backbone is a common strategy for developing advanced materials and resins. The N,N-diethylacetamide group in the subject molecule could potentially enhance the solvent affinity or act as a plasticizing moiety within a polymer matrix. This could be beneficial in creating specialty coatings or resins with tailored properties. tuodaindus.com At present, there is no available research that details the use of this compound in the development of such functional materials.

Influence on Mechanical and Thermal Properties of Polymers

The mechanical and thermal properties of polymers are directly influenced by the structure of their monomeric units. nih.govmdpi.com The introduction of a monomer like this compound, with its combination of a rigid aromatic ring and flexible ether and alkyl groups, would be expected to affect properties like tensile strength, modulus, thermal stability (decomposition temperature), and glass transition temperature (Tg). For instance, the flexible side chain might lower the Tg and increase the processability of otherwise rigid polymer backbones. Nevertheless, without experimental data from polymers synthesized using this specific compound, any discussion of its influence remains purely theoretical, as no published studies have investigated these effects.

Utilization in Coordination Chemistry as a Ligand for Metal Complexes

Molecules containing multiple heteroatoms (like nitrogen and oxygen) can act as ligands, binding to metal ions to form coordination complexes. nih.gov The this compound molecule possesses several potential coordination sites: the amino nitrogen, the ether oxygen, and the carbonyl oxygen of the amide group. This structure suggests it could function as a bidentate or tridentate ligand. The resulting metal complexes could have interesting catalytic or electronic properties. Despite this potential, there is no documented research in the field of coordination chemistry where this compound has been used as a ligand to synthesize and characterize metal complexes. nih.govmdpi.com

Development of Analytical Reagents and Probes for Non-Biological Targets (e.g., Fluorescent Probes)

While specific research on this compound as a fluorescent probe is not extensively documented, its molecular architecture suggests a strong potential for such applications. Fluorescent chemosensors are powerful analytical tools valued for their high sensitivity, selectivity, and rapid response times in detecting various analytes like metal ions. mdpi.comresearchgate.net These sensors typically consist of two integrated components: a fluorophore, which emits light upon excitation, and a receptor (or binding site) that selectively interacts with the target analyte. chemisgroup.usresearchgate.net

The this compound molecule contains functionalities that could serve both roles:

Fluorophore: The aminophenoxy group can act as a potential fluorophore. Aromatic amines and phenols are common components in fluorescent molecules.

Receptor: The N,N-diethylacetamide portion, with its nitrogen and oxygen atoms, can serve as a binding site for metal ions or other non-biological analytes. chemisgroup.us

The general mechanism for such a probe would involve the binding of a target analyte to the diethylacetamide receptor. This binding event would induce a change in the electronic environment of the aminophenoxy fluorophore, leading to a detectable change in its fluorescence properties, such as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. chemisgroup.usresearchgate.net The design of highly selective and sensitive probes is a significant goal in analytical chemistry, and molecules with similar structures have been successfully developed for the detection of a wide range of metal ions. researchgate.net The development of this compound into a functional fluorescent probe would involve synthetic modifications to optimize the receptor's selectivity for a specific non-biological target and to fine-tune the photophysical response of the fluorophore.

Applications in Corrosion Inhibition Research (for related N,N-diethylacetamide derivatives)

Derivatives containing the N,N-diethylacetamide functional group are recognized for their potential as corrosion inhibitors for various metals and alloys. The effectiveness of these organic compounds stems from the presence of heteroatoms—specifically nitrogen and oxygen—which can donate electrons to the unoccupied d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface. mdpi.com This layer isolates the metal from the corrosive environment, thereby mitigating the corrosion process.

Research has shown that related structures, such as N,N'-dimethylaminoethanol and sodium N,N-diethyl dithiocarbamate, are effective corrosion inhibitors for steel in acidic environments. researchgate.netresearchgate.net The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface. This process can be classified as physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. electrochemsci.orgmat-pro.com The adsorption behavior of these compounds often follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Studies on these related derivatives indicate they often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org The efficiency of these inhibitors is dependent on their concentration, the temperature, and the nature of the corrosive medium.

The following table summarizes research findings on corrosion inhibitors structurally related to N,N-diethylacetamide.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| N,N'-Dimethylaminoethanol | Austenitic Stainless Steel (Type 304) | 3M H₂SO₄ | Increased with concentration | researchgate.net |

| N,N'-Dimethylaminoethanol (DMEA) | Carbon Steel | Simulated Concrete Pore Solution + NaCl | ~80% at 0.125 mol L⁻¹ | researchgate.net |

| Sodium N,N-diethyl dithiocarbamate | Mild Steel | 0.5 mol L⁻¹ HCl | Increased with concentration | researchgate.net |

| N-oleyl-1,3-propanediamine and diethylaminoethanol formulation | 20 Steel | 1 mol/L HCl | 94.5% at 5 g/L (343 K) | mat-pro.com |

These findings underscore the value of the N,N-diethyl functional group in the design of effective corrosion inhibitors. The ability of the nitrogen and oxygen atoms to coordinate with metal surfaces makes derivatives of N,N-diethylacetamide promising candidates for applications in materials protection and industrial processes where corrosion is a significant issue. mdpi.commdpi.com

Emerging Research Directions and Interdisciplinary Insights in the Chemistry of 2 3 Aminophenoxy N,n Diethylacetamide

Advancements in Sustainable Synthesis Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant waste. acs.org The principles of green chemistry are driving the development of more sustainable and efficient amide bond formation strategies that are applicable to the synthesis of 2-(3-aminophenoxy)-N,N-diethylacetamide.

Modern sustainable approaches that could be adapted for the synthesis of this compound include:

Mechanochemistry: This solvent-free or liquid-assisted grinding technique has emerged as a powerful tool for amide synthesis. nih.govacs.orgresearchgate.netacs.org By eliminating bulk solvents, mechanochemistry reduces waste and can lead to faster reaction times and different product selectivities compared to solution-phase synthesis. acs.orgresearchgate.net The synthesis of primary amides from esters using ball milling with calcium nitride as an ammonia (B1221849) source has been demonstrated, offering a potential green route to related compounds. organic-chemistry.org

Flow Chemistry: Continuous flow systems offer enhanced control over reaction parameters, improved safety, and easier scalability. researchgate.netnih.gov The use of immobilized reagents and catalysts in flow reactors, such as polystyrene-immobilized 1-hydroxybenzotriazole (B26582) (PS-HOBt), allows for the efficient synthesis of amides with the potential for catalyst recycling. thieme-connect.com Direct amide formation in flow systems mediated by agents like carbon disulfide has also been reported, providing a highly efficient and scalable method. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green amide synthesis. rsc.orgnumberanalytics.com While lipases and proteases have been explored, their activity towards certain amides can be limited. rsc.org Engineered enzymes, such as amide synthetases derived from nitrile synthetases, are being developed to overcome these limitations and provide a coupling agent-free approach to amide bond formation. nih.gov The integration of biocatalysis with chemocatalysis in one-pot systems is also a promising strategy. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.netresearchgate.netelectronicsandbooks.commdpi.comnih.gov Solvent-free microwave-assisted synthesis of N-acetamides has been shown to be an efficient and scalable method. researchgate.netelectronicsandbooks.com

A comparison of potential sustainable synthesis methods is presented in Table 1.

| Synthesis Method | Key Advantages | Potential for this compound |

| Mechanochemistry | Solvent-free, reduced waste, rapid reactions | High potential for a green synthesis route, especially using liquid-assisted grinding. acs.org |

| Flow Chemistry | Scalability, safety, precise control | Suitable for large-scale production with high purity. nih.gov |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Could enable highly specific synthesis, minimizing byproducts. rsc.orgnih.gov |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Efficient for laboratory-scale synthesis and optimization. researchgate.netelectronicsandbooks.com |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Research into novel reaction pathways for amide synthesis is moving beyond traditional methods. For this compound, this could involve innovative catalytic systems that offer new bond-forming strategies.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.gov This strategy can activate substrates through single-electron transfer (SET) processes, enabling novel transformations. nih.gov For instance, the combination of nickel and photoredox catalysis allows for the direct carbamoylation of (hetero)aryl bromides at ambient temperature. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of this compound, avoiding harsh reagents. The use of photoredox catalysis for the cross-coupling of Csp3-hybridized organotrifluoroborates with aryl halides also presents a viable route. acs.org

Catalyst-Free Reactions: The development of catalyst-free methods is a significant goal in green chemistry. One-pot, three-component syntheses under catalyst-free conditions have been developed for related heterocyclic compounds like 2-iminothiazoles from nitroepoxides. acs.org Exploring similar multicomponent strategies for aminophenoxy acetamides could lead to highly efficient and atom-economical syntheses.

Integration with Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the structure and properties of this compound requires the application of advanced analytical techniques.

NMR Spectroscopy: While basic 1H and 13C NMR are standard for structural elucidation, advanced 2D NMR techniques such as HETCOR (Heteronuclear Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide deeper insights into the spatial relationships between atoms and the conformational dynamics of the molecule. researchgate.net These techniques are crucial for unambiguously assigning complex structures and stereochemistry in related heterocyclic compounds. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. researchgate.net Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with tandem mass spectrometry can allow for the rapid analysis of reaction mixtures without extensive sample preparation, facilitating reaction monitoring and optimization. waters.com

In Situ Reaction Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. mt.comrsc.orgspectroscopyonline.comnih.gov This provides a detailed understanding of the reaction mechanism, which is invaluable for process optimization and ensuring safety and scalability. mt.com

Development of Structure-Based Design Principles for Targeted Chemical Applications

Computational chemistry plays a vital role in modern drug discovery and materials science, enabling the rational design of molecules with specific properties.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.gov Such studies on related acetamide (B32628) derivatives have been used to understand local reactivity through the calculation of Fukui functions and to analyze intermolecular interactions. nih.gov This information can guide the synthesis of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or property descriptors of compounds with their biological activity or other effects. researchgate.netresearchgate.netnih.govnih.govkg.ac.rs For phenoxyacetamide analogues, QSAR studies have identified key molecular descriptors that influence their activity as enzyme inhibitors. researchgate.netnih.gov Developing QSAR models for aminophenoxy-acetamide derivatives could accelerate the discovery of compounds with targeted applications.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net It is a powerful tool for structure-based drug design and can be used to screen virtual libraries of compounds against a biological target. thieme-connect.com For derivatives of this compound, molecular docking could be employed to predict their binding affinity to various enzymes or receptors.

Potential for Derivatization into High-Performance Specialty Chemicals

The bifunctional nature of this compound, with its primary amine and amide functionalities, makes it an attractive building block for the synthesis of more complex molecules and materials.

Polymer Synthesis: Aromatic diamines are key monomers in the production of high-performance polymers like polyamides and polyimides. researchgate.netnih.govrsc.orgd-nb.infonih.gov The aminophenoxy moiety in the target compound is structurally related to diamines that have been used to synthesize poly(amide-imide)s with excellent thermal stability and mechanical properties. nih.gov Derivatization of this compound or its parent diamine could lead to the development of novel polymers with tailored properties for applications in electronics, aerospace, and biomedical devices.

Functional Dyes: The aminophenoxy chromophore is present in various dyes. Further chemical modifications of this compound could lead to the creation of novel functional dyes for applications in sensing, imaging, or as components in organic light-emitting diodes (OLEDs).

Challenges and Future Prospects in the Academic Research of Aminophenoxy-Acetamide Compounds

While the aminophenoxy-acetamide scaffold holds promise, several challenges remain in its academic exploration. A significant challenge is the limited availability of dedicated studies on specific derivatives like this compound. Much of the current understanding is extrapolated from research on broader classes of amides or related heterocyclic systems.

Future research should focus on:

Developing and reporting specific, optimized, and sustainable synthesis protocols for individual aminophenoxy-acetamide derivatives.

Conducting thorough experimental characterization of their physicochemical properties.

Investigating the biological activities of these compounds through systematic screening and mechanistic studies.

Exploring their potential in materials science by synthesizing and characterizing polymers and other functional materials derived from this scaffold.

The continued development of innovative synthetic methodologies, coupled with advanced analytical and computational tools, will be crucial in unlocking the full potential of this compound and its analogues in both academic and industrial research.

Q & A

Q. What are the established synthetic routes for 2-(3-aminophenoxy)-N,N-diethylacetamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions starting with substituted phenols. For example, reacting 3-aminophenol with diethylaminoacetyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Key intermediates, such as the phenoxyacetyl chloride derivative, are purified via column chromatography to minimize byproducts. Reaction conditions (e.g., temperature, solvent polarity) are optimized using Design of Experiments (DoE) to enhance yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs X-ray crystallography to resolve intramolecular hydrogen bonding between the amine and carbonyl groups, which stabilizes the planar acetamide moiety . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound exhibits pH-dependent solubility due to its ionizable amine group (pKa ~8.5). It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in acidic aqueous media (pH <5). Stability studies via HPLC show degradation <5% over 48 hours at 25°C in neutral buffers, but hydrolysis of the acetamide group occurs under strongly alkaline conditions (pH >10) .

Advanced Research Questions